molecular formula C5H13NO B2935622 2-(Aminomethyl)butan-1-ol CAS No. 16519-75-8

2-(Aminomethyl)butan-1-ol

Cat. No.: B2935622
CAS No.: 16519-75-8
M. Wt: 103.165
InChI Key: DHPOUEPMENIWGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butan-1-ol typically involves the reaction of 2-butanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve bulk manufacturing processes that ensure high purity and yield. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Aminomethyl)butan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

    2-(Aminomethyl)propan-1-ol: Similar structure but with a different carbon chain length.

    2-(Aminomethyl)pentan-1-ol: Similar structure but with an extended carbon chain.

    2-(Aminomethyl)hexan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness: 2-(Aminomethyl)butan-1-ol is unique due to its specific carbon chain length and the presence of both an amino and hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(3-6)4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOUEPMENIWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16519-75-8
Record name 2-(aminomethyl)butan-1-ol
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